molecular formula C17H16O5 B1324006 3-Acetoxy-2',4'-dimethoxybenzophenone CAS No. 109251-36-7

3-Acetoxy-2',4'-dimethoxybenzophenone

Cat. No. B1324006
M. Wt: 300.3 g/mol
InChI Key: VFBWNBMMDLTVAO-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,4’-dimethoxybenzophenone is a chemical compound with the CAS Number: 109251-36-7. It has a molecular weight of 300.31 . The compound is also known by its IUPAC name, 3- (2,4-dimethoxybenzoyl)phenyl acetate .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,4’-dimethoxybenzophenone contains a total of 39 bonds. These include 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .


Physical And Chemical Properties Analysis

3-Acetoxy-2’,4’-dimethoxybenzophenone has a molecular weight of 300.31 . It contains a total of 38 atoms; 16 Hydrogen atoms, 17 Carbon atoms, and 5 Oxygen atoms .

Scientific Research Applications

Oxidation and Structural Analysis

3-Acetoxy-2',4'-dimethoxybenzophenone, a derivative of benzophenone, has been studied in the context of its oxidation properties. For instance, similar compounds like 2-Hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones have been oxidized to form dimeric compounds using lead tetraacetate and manganic acetate. These oxidation processes led to the formation of substituted xanthones, with the product structures confirmed through NMR and mass spectra (Kurosawa, Sasaki, & Ikeda, 1973).

Photobehavior and Hydrogen Abstraction

The photobehavior of benzophenone derivatives, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, has been extensively studied. These compounds exhibit hydrogen abstraction in various media, with their behavior analyzed using laser flash photolysis (LFP). This research helps understand the solvent-dependent dynamics of these compounds and their interaction with proteins (Jornet, Tormos, & Miranda, 2011).

Synthesis of Derivatives and Reactions

The reactions of benzophenone derivatives, including 4,4′-Dimethoxybenzophenone, in the formation of various compounds like bis(4-methoxyphenyl)acetals and 4,4′-dimethoxy-deoxybenzoin, have been investigated. These studies provide insights into the mechanisms of formation and potential applications of these compounds in synthetic chemistry (Tadros, Tadros, & Ishak, 1976).

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of benzophenone, such as 4-methoxybenzophenone, have been studied, demonstrating their potential in applications like optical device components. These studies are crucial for understanding the photophysical properties of these compounds and their utilization in advanced materials technology (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Metabolism and Endocrine-Disrupting Activity

Research has also been conducted on the metabolism of benzophenone derivatives by liver microsomes and their potential endocrine-disrupting activity. This research is significant for understanding the biochemical interactions and potential health implications of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

properties

IUPAC Name

[3-(2,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWNBMMDLTVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641672
Record name 3-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',4'-dimethoxybenzophenone

CAS RN

109251-36-7
Record name 3-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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